2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane
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Overview
Description
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound It is characterized by the presence of a tert-butylsulfanyl group and a trioxatrisilinane core, which is a silicon-oxygen framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of tert-butylsulfanyl ethyl derivatives with a silicon-based precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like platinum or palladium complexes to facilitate the formation of the silicon-oxygen framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as distillation or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different silicon-containing products.
Substitution: The silicon-oxygen framework allows for substitution reactions, where different functional groups can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of organolithium or Grignard reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield tert-butylsulfoxide or tert-butylsulfone, while substitution reactions can introduce various organic groups into the silicon-oxygen framework .
Scientific Research Applications
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry and potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in medical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings .
Mechanism of Action
The mechanism of action of 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets. The tert-butylsulfanyl group can participate in redox reactions, while the silicon-oxygen framework provides stability and reactivity. The compound can interact with enzymes and proteins, potentially affecting biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate
- Ethyl 2-(tert-Butylsulfanyl)acetate
- 2-(tert-Butylsulfanyl)ethanol
Uniqueness
Compared to similar compounds, 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane stands out due to its silicon-oxygen framework, which imparts unique chemical and physical properties. This framework enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
CAS No. |
174475-86-6 |
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Molecular Formula |
C11H28O3SSi3 |
Molecular Weight |
324.66 g/mol |
IUPAC Name |
2-(2-tert-butylsulfanylethyl)-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C11H28O3SSi3/c1-11(2,3)15-9-10-18(8)13-16(4,5)12-17(6,7)14-18/h9-10H2,1-8H3 |
InChI Key |
UTJVDPBFZRDAPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C |
Origin of Product |
United States |
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